2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl-
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Overview
Description
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- is a synthetic organic compound with the molecular formula C19H23N3O It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- typically involves the reaction of piperazine with benzyl chloride and propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with different functional groups replacing the original substituents.
Scientific Research Applications
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential drug candidates for treating neurological disorders and infections.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-: A closely related compound with similar structural features but lacking the N-propyl group.
1,4-Bis(3,4,5-trimethoxybenzoyl)-N-(phenylmethyl)-2-piperazinecarboxamide: Another derivative with different substituents on the piperazine ring.
Uniqueness
2-Piperazinecarboxamide, 1,4-bis(phenylmethyl)-N-propyl- is unique due to the presence of the N-propyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
646523-38-8 |
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Molecular Formula |
C22H29N3O |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1,4-dibenzyl-N-propylpiperazine-2-carboxamide |
InChI |
InChI=1S/C22H29N3O/c1-2-13-23-22(26)21-18-24(16-19-9-5-3-6-10-19)14-15-25(21)17-20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3,(H,23,26) |
InChI Key |
WGIYLPGSRWFODA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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